N-(3-chloro-4-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea
Overview
Description
N-(3-chloro-4-fluorophenyl)-N'-(4-phenoxyphenyl)thiourea is a useful research compound. Its molecular formula is C19H14ClFN2OS and its molecular weight is 372.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.0499401 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spectroscopic and Structural Characterization
One significant area of research involves the spectroscopic and structural characterization of thiourea derivatives. The study by Mary et al. (2016) on a similar compound, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl) phenyl]thiourea, highlights the use of X-ray diffraction (XRD), vibrational spectroscopy, and theoretical calculations to elucidate its molecular structure, stability, and electronic properties. This research demonstrates the compound's potential in materials science due to its notable first hyperpolarizability, indicating strong nonlinear optical (NLO) properties Mary et al., 2016.
Biological Activity
Thiourea derivatives exhibit a broad spectrum of biological activities. Research by Shadab and Aslam (2014) on thiourea ligands and their transition metal complexes reveals antimicrobial, fungicidal, and insecticidal potentials. This study underscores the enhancement of biological activity through the formation of metal complexes, suggesting applications in developing new antimicrobial agents Shadab & Aslam, 2014.
Antimicrobial and Antipathogenic Activities
Further emphasizing the biological significance, Limban et al. (2011) synthesized acylthioureas showing significant anti-pathogenic activity against bacterial strains capable of forming biofilms. This finding points to the potential of thiourea derivatives in creating novel anti-microbial agents targeting biofilm-associated infections Limban et al., 2011.
Photoluminescence and Analytical Applications
The photoluminescence properties of thiourea derivatives, such as 1-(2-Hydroxyphenyl)thiourea, have been investigated for their analytical applications, particularly in the detection of chromium(VI) ions. This study by Sunil and Rao (2015) leverages the fluorescence quenching mechanism for environmental monitoring and analysis, showcasing the compound's utility in developing sensitive analytical methods for heavy metal detection Sunil & Rao, 2015.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-phenoxyphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2OS/c20-17-12-14(8-11-18(17)21)23-19(25)22-13-6-9-16(10-7-13)24-15-4-2-1-3-5-15/h1-12H,(H2,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCQZJQLXXNGDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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